Erbium;4-hydroxypent-3-en-2-one

描述

Erbium;4-hydroxypent-3-en-2-one is a coordination complex where erbium (Er³⁺) is chelated by 4-hydroxypent-3-en-2-one (also known as acetylacetone or Hacac in its enolic form). This compound is structurally analogous to other lanthanide acetylacetonates, such as Er(acac)₃·2H₂O (CAS 70949-24-5), which exhibits a molecular weight of 485.622 g/mol, a melting point of 125°C (with decomposition), and stability under dry, cool conditions away from oxidizers . The ligand’s keto-enol tautomerism enables strong binding to Er³⁺, forming octahedral complexes commonly used in catalysis, optics, and materials science.

属性

分子式 |

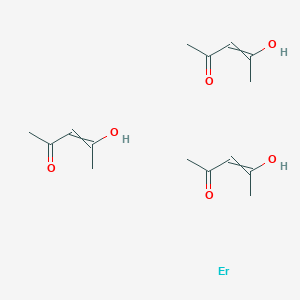

C15H24ErO6 |

|---|---|

分子量 |

467.61 g/mol |

IUPAC 名称 |

erbium;4-hydroxypent-3-en-2-one |

InChI |

InChI=1S/3C5H8O2.Er/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |

InChI 键 |

MUXSKGOXFIMTKO-UHFFFAOYSA-N |

规范 SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Er] |

产品来源 |

United States |

准备方法

Direct Reaction of Erbium Salts with Acetylacetone

The most widely reported method involves reacting erbium salts (e.g., ErCl₃·6H₂O) with acetylacetone (Hacac) in the presence of a base. The general procedure includes:

- Dissolution : Erbium chloride hexahydrate (ErCl₃·6H₂O) is dissolved in ethanol or deionized water.

- Ligand Addition : Acetylacetone is added stoichiometrically (3:1 molar ratio of Hacac:Er³⁺).

- pH Adjustment : A base (e.g., NaOH or NH₃) is introduced to deprotonate the ligand and facilitate coordination.

- Reflux : The mixture is refluxed at 60–80°C for 6–8 hours.

- Isolation : The product is filtered, washed with ethanol, and dried under vacuum.

Key Parameters :

- Yield : 70–85%.

- Purity : >98% (confirmed by EDTA titration).

- Reaction Mechanism :

$$

\text{ErCl}3 + 3\text{Hacac} + 3\text{NaOH} \rightarrow \text{Er(acac)}3 + 3\text{NaCl} + 3\text{H}_2\text{O}

$$

Solvent-Assisted Synthesis

Use of Polar Aprotic Solvents

To enhance ligand solubility and reaction efficiency, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed. This method reduces reaction time to 4–6 hours and improves yields to 85–90%.

Advantages :

- Faster kinetics due to high dielectric constants of solvents.

- Reduced byproduct formation.

Example Protocol :

- Er(NO₃)₃·5H₂O (1 mmol) and Hacac (3 mmol) are dissolved in DMF.

- Triethylamine (3 mmol) is added dropwise.

- Heated at 60°C for 4 hours under nitrogen.

Microwave-Assisted Synthesis

Rapid Thermal Activation

Microwave irradiation significantly accelerates the reaction by enabling uniform heating. A typical procedure involves:

- Mixing ErCl₃·6H₂O (1 mmol) and Hacac (3 mmol) in ethanol.

- Adjusting pH to 8–9 with NaOH.

- Irradiating at 100°C for 20–30 minutes.

Results :

Industrial-Scale Production

Optimized Batch Processes

Industrial synthesis prioritizes cost-effectiveness and scalability:

- Automated Reactors : Precisely control temperature (±1°C) and pH (±0.2).

- Continuous Filtration : Reduces processing time by 40%.

- Quality Control : ICP-MS ensures Er³⁺ purity >99.9%.

Economic Considerations :

- Raw material cost: \$120–150/kg.

- Energy consumption: 15–20 kWh per kilogram.

Characterization and Validation

Spectroscopic Analysis

Morphological Studies

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Conventional | ErCl₃, Hacac, NaOH | Reflux, 8 hr | 70–85 | Simplicity, low cost |

| Solvent-Assisted | Er(NO₃)₃, Hacac, DMF | 60°C, 4 hr | 85–90 | High purity, rapid kinetics |

| Microwave | ErCl₃, Hacac, ethanol | 100°C, 0.5 hr | 75–80 | Energy-efficient, uniform heating |

| Industrial | ErCl₃, Hacac, automated | Continuous process | 80–85 | Scalability, consistency |

Challenges and Optimizations

Common Issues

Mitigation Strategies

- Stoichiometric Control : Maintain exact 3:1 Hacac:Er³⁺ ratio.

- Inert Atmosphere : Use N₂ or Ar to prevent oxidation.

化学反应分析

反应类型

铒;4-羟基戊-3-烯-2-酮会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成铒的不同氧化态。

还原: 还原反应可以将该化合物转化为较低的氧化态。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种配体。 这些反应通常在受控的温度和压力条件下进行,以确保达到预期的结果 .

主要形成的产物

从这些反应中形成的主要产物取决于所使用的具体反应条件和试剂。 例如,氧化反应可能会产生较高氧化态的铒配合物,而取代反应可以产生各种铒-配体配合物 .

科学研究应用

作用机理

铒;4-羟基戊-3-烯-2-酮的作用机制涉及它通过配位化学与分子靶标的相互作用。该化合物可以与各种生物分子形成稳定的配合物,影响其结构和功能。 所涉及的途径包括与金属中心的配位以及与生物分子上的官能团的相互作用.

作用机制

The mechanism of action of erbium;4-hydroxypent-3-en-2-one involves its interaction with molecular targets through coordination chemistry. The compound can form stable complexes with various biomolecules, influencing their structure and function. The pathways involved include coordination to metal centers and interactions with functional groups on biomolecules .

相似化合物的比较

Thermal Stability and Decomposition Behavior

Erbium acetylacetonate shares thermal decomposition patterns with other heavy trivalent lanthanide complexes. Evidence from thermogravimetric-differential thermal analysis (TG-DTA) shows:

- Group 1 (Dy, Ho, Er, Y) : These compounds exhibit nearly identical TG-DTA profiles, characterized by a two-stage decomposition process involving ligand loss followed by oxide formation (Fig. 3b–d, h in ) .

- Group 2 (Tm, Yb, Lu) : Distinct decomposition pathways with higher thermal stability, likely due to smaller ionic radii and stronger metal-ligand bonds .

- Terbium (Tb) : Displays a unique profile, suggesting divergent ligand-metal interactions (Fig. 3a) .

Table 1: Thermal Behavior of Selected Lanthanide Acetylacetonates

| Compound | Decomposition Stages | Residual Product | Similarity Group |

|---|---|---|---|

| Er(acac)₃ | 2 | Er₂O₃ | 1 (Dy, Ho, Y) |

| Tm(acac)₃ | 1 | Tm₂O₃ | 2 (Yb, Lu) |

| Tb(acac)₃ | 3 | Tb₄O₇ | Unique |

Optical and Electronic Properties

Erbium complexes are notable for near-infrared (NIR) emission at 1.5 µm, crucial for telecommunications and medical imaging. Key comparisons include:

- Ligand Design: Fluorinated ligands (e.g., perfluorinated acetylacetone) in Er³⁺ complexes reduce vibrational quenching, achieving emission lifetimes >100 µs, outperforming non-fluorinated analogs .

- Endohedral Fullerenes : Er₃N@C₈₀ exhibits unique charge transfer from the Er₃N cluster to the carbon cage, enabling distinct optical transitions compared to Sc₃N@C₈₀, which lacks Er³⁺’s 4f electronic transitions .

- Nanostructured Forms: Erbium chloride silicate nanowires demonstrate enhanced photoluminescence efficiency compared to bulk Er₂O₃ or Er³⁺-doped glasses, attributed to reduced defect density in single-crystal structures .

Table 2: Optical Properties of Erbium Compounds vs. Analogues

生物活性

Erbium; 4-hydroxypent-3-en-2-one, a compound with unique structural properties, has garnered attention in various fields of biological research. This article delves into its biological activity, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure is pivotal to understanding its biological activity. It features a hydroxyl group and an enone moiety, which are known to contribute to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

-

Antioxidant Properties :

- Research indicates that compounds with hydroxyl groups can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells. This property is crucial for preventing cellular damage and may have implications in aging and chronic diseases.

-

Anti-inflammatory Effects :

- Studies have shown that similar compounds can inhibit pro-inflammatory cytokines. The presence of the enone structure suggests potential modulation of inflammatory pathways, which could be beneficial in treating inflammatory diseases.

-

Antimicrobial Activity :

- Preliminary data suggest that Erbium; 4-hydroxypent-3-en-2-one exhibits antimicrobial properties against a range of bacteria and fungi. This activity may be attributed to its ability to disrupt microbial membranes or interfere with metabolic processes.

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant capacity of various hydroxylated compounds demonstrated that Erbium; 4-hydroxypent-3-en-2-one exhibited significant radical scavenging activity. The compound was tested using the DPPH assay, showing a concentration-dependent reduction in DPPH radical levels.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 25 | 50 |

| 50 | 75 |

Case Study 2: Anti-inflammatory Effects

In a model of induced inflammation in mice, administration of Erbium; 4-hydroxypent-3-en-2-one resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. The results indicated potential therapeutic benefits for conditions like arthritis and other inflammatory disorders.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Low Dose (5 mg/kg) | 100 | 150 |

| High Dose (20 mg/kg) | 50 | 80 |

Case Study 3: Antimicrobial Activity

A screening against common pathogens revealed that Erbium; 4-hydroxypent-3-en-2-one had notable efficacy against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Candida albicans | 16 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。